

Application Notes and Protocols for In Vivo Administration of ML132 in Mice

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Compound of Interest

Compound Name: ML132

Cat. No.: B15581859

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Introduction

ML132 is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory signaling pathway.^[1] Caspase-1 is responsible for the proteolytic activation of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and IL-18. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases and autoimmune disorders. These application notes provide a comprehensive guide for the in vivo administration of **ML132** in mouse models to facilitate preclinical research into its therapeutic potential.

Due to the limited availability of published in vivo studies specifically detailing the administration of **ML132** in mice, this document provides a proposed protocol based on the known chemical properties of **ML132** and established protocols for other selective caspase-1 inhibitors. Researchers are advised to perform initial dose-ranging and toxicity studies to determine the optimal dose for their specific mouse model and experimental endpoint.

Quantitative Data Summary

As specific in vivo pharmacokinetic and efficacy data for **ML132** is not readily available in the public domain, the following tables provide a template for researchers to summarize their own experimental data. For reference, data on other caspase-1 inhibitors are included where available to provide context.

Table 1: Physicochemical and In Vitro Properties of **ML132**

Property	Value	Reference
Synonyms	CID-4462093, NCGC-00183434	MedChemExpress
Molecular Formula	C ₂₂ H ₂₈ ClN ₅ O ₅	MedChemExpress
Molecular Weight	477.94 g/mol	MedChemExpress
Target	Caspase-1	[1]
IC ₅₀	34.9 nM	MedChemExpress
Solubility	Soluble in DMSO, not in water.	MedChemExpress

Table 2: Proposed In Vivo Administration Parameters for **ML132** in Mice

Parameter	Recommendation	Notes
Administration Route	Intraperitoneal (i.p.) injection or Oral (p.o.) gavage	Route selection depends on the experimental model and desired pharmacokinetic profile.
Vehicle (i.p.)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Prepare fresh daily. Warm and sonicate if precipitation occurs.
Vehicle (p.o.)	10% DMSO, 90% Corn Oil	Ensure complete dissolution.
Proposed Dose Range	1 - 50 mg/kg	This is an estimated range based on other small molecule inhibitors. An initial dose-finding study is critical.
Dosing Frequency	Once or twice daily	To be determined by pharmacokinetic and pharmacodynamic studies.
Treatment Duration	Dependent on the experimental model (e.g., 7-28 days)	Monitor for signs of toxicity throughout the study.

Table 3: Example Pharmacokinetic Parameters of a Caspase Inhibitor in Rodents (for reference)

Compound	Species	Route	Dose	T _{1/2}	C _{max}	AUC	Reference
M867 (caspase-3 inhibitor)	Rat	i.v. infusion	0.5-10 mg/kg/h	N/A	N/A	N/A	[2]
Vx765 (belnacasen)	Mouse	p.o.	Not Specified	Not Specified	Not Specified	Not Specified	[3]

Experimental Protocols

Preparation of ML132 Formulation for In Vivo Administration

Materials:

- **ML132** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Sterile Saline (0.9% NaCl)
- Corn oil, sterile
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)

Protocol 1: Formulation for Intraperitoneal (i.p.) Injection

- Calculate the required amount of **ML132** based on the desired dosing concentration and the total volume needed for the study cohort.
- In a sterile conical tube, dissolve the **ML132** powder in DMSO to create a stock solution (e.g., 20.8 mg/mL). Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
- In a separate sterile conical tube, prepare the final vehicle by adding the components in the following order, vortexing after each addition:

- Add the required volume of the **ML132** DMSO stock solution (to achieve 10% of the final volume).
- Add PEG300 to reach 50% of the final volume (40% of the final volume will be PEG300).
- Add Tween-80 to reach 55% of the final volume (5% of the final volume will be Tween-80).
- Add sterile saline to reach the final desired volume (45% of the final volume will be saline).
- Vortex the final formulation thoroughly to ensure a homogenous solution. Prepare this formulation fresh on each day of dosing.

Protocol 2: Formulation for Oral (p.o.) Gavage

- Prepare a stock solution of **ML132** in DMSO as described in Protocol 1, step 2.
- In a sterile conical tube, add the required volume of the **ML132** DMSO stock solution (to achieve 10% of the final volume).
- Add sterile corn oil to reach the final desired volume (90% of the final volume will be corn oil).
- Vortex thoroughly until a clear, homogenous solution is achieved.

In Vivo Efficacy Study in a Mouse Model of Inflammation

This protocol outlines a general workflow for evaluating the efficacy of **ML132** in a lipopolysaccharide (LPS)-induced inflammation model.

Materials:

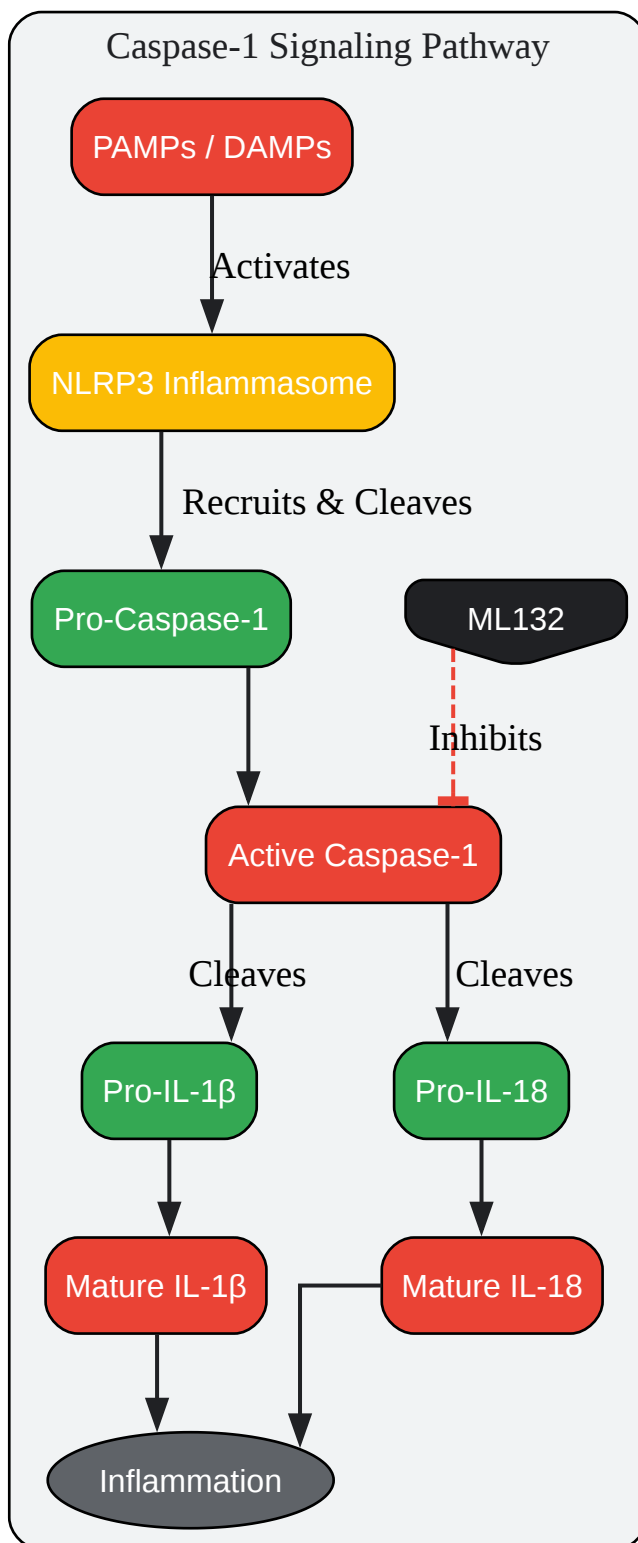
- **ML132** formulation
- Vehicle control
- Lipopolysaccharide (LPS)
- Sterile PBS

- Appropriate mouse strain (e.g., C57BL/6)
- Syringes and needles for administration
- Equipment for sample collection (e.g., cardiac puncture for terminal bleed)
- ELISA kits for cytokine analysis (e.g., IL-1 β , IL-18)

Procedure:

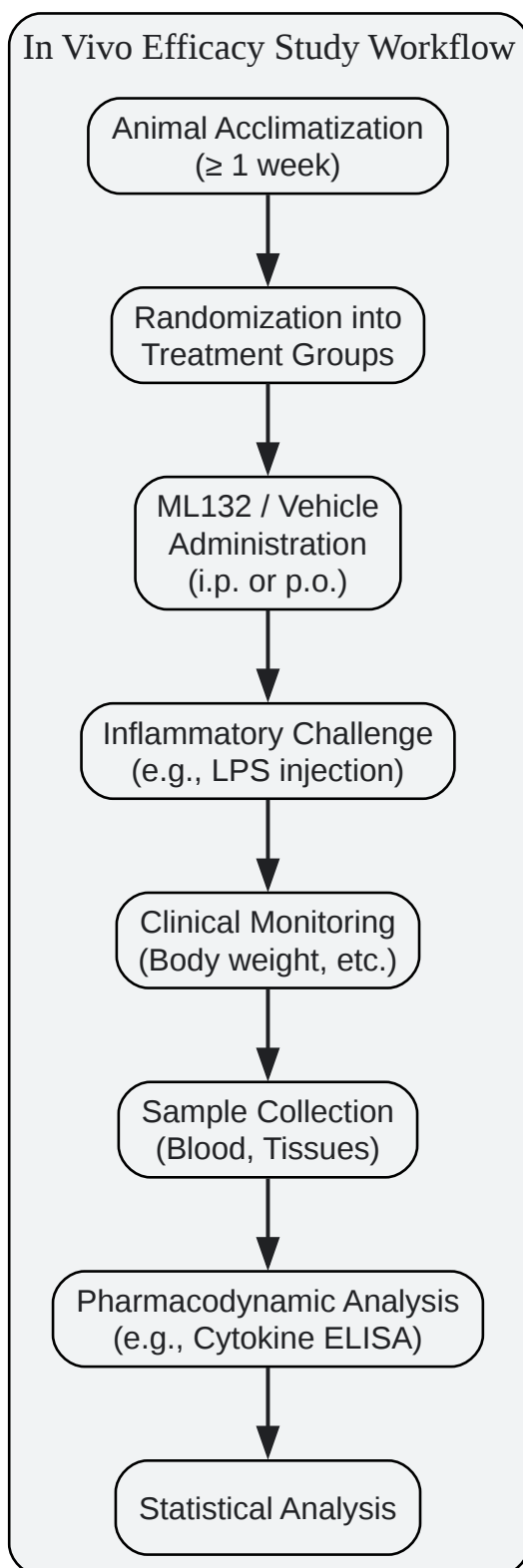
- **Animal Acclimatization:** Acclimatize mice to the facility for at least one week before the experiment.
- **Group Allocation:** Randomly assign mice to treatment groups (e.g., Vehicle + PBS, Vehicle + LPS, **ML132** + LPS). A typical group size is 8-10 mice.
- **ML132 Administration:** Administer the prepared **ML132** formulation or vehicle control via the chosen route (i.p. or p.o.) at the predetermined dose and schedule. Pre-treatment before the inflammatory challenge is common.
- **Induction of Inflammation:** At a specified time after **ML132** administration, induce inflammation by injecting LPS (e.g., intraperitoneally).
- **Monitoring:** Monitor the animals for clinical signs of inflammation and general health (e.g., body weight, activity).
- **Sample Collection:** At a predetermined time point post-LPS challenge (e.g., 2-24 hours), collect blood and/or tissues for analysis. For terminal studies, euthanasia followed by cardiac puncture for blood collection and tissue harvesting is performed.
- **Pharmacodynamic Analysis:** Analyze plasma or tissue homogenates for levels of pro-inflammatory cytokines (e.g., IL-1 β , IL-18) using ELISA to assess the pharmacodynamic effect of **ML132**.
- **Data Analysis:** Analyze the data using appropriate statistical methods to determine the significance of **ML132**'s effect compared to the vehicle control group.

Visualizations



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Caption: Caspase-1 signaling pathway and the inhibitory action of **ML132**.



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Caption: General experimental workflow for an in vivo efficacy study of **ML132**.

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